

"ethyl 2,2'-bipyridine-4-carboxylate chemical properties"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2,2'-bipyridine-4-carboxylate

Cat. No.: B3272044

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **Ethyl 2,2'-Bipyridine-4-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,2'-bipyridine-4-carboxylate is a substituted bipyridine derivative that serves as a crucial intermediate in coordination chemistry and materials science. Its structural features, particularly the bidentate nitrogen ligands and the functional ester group, allow for versatile applications in the synthesis of metal-organic frameworks (MOFs), catalysts, and biologically active complexes. This document provides a comprehensive overview of its chemical properties, synthesis, and characterization, intended for professionals in research and development.

Core Chemical Properties

Ethyl 2,2'-bipyridine-4-carboxylate is a white solid at room temperature.[1] The presence of the ethyl ester group enhances its solubility in common organic solvents when compared to its carboxylic acid precursor, 2,2'-bipyridine-4-carboxylic acid.[2]

Physicochemical Data

The fundamental physicochemical properties of **ethyl 2,2'-bipyridine-4-carboxylate** are summarized in the table below.

Property	Value	Reference
CAS Number	56100-25-5	[1][2][3]
Molecular Formula	C ₁₃ H ₁₂ N ₂ O ₂	[2]
Molecular Weight	228.25 g/mol	[2]
Appearance	White powder	[1]
Melting Point	44.5-45.5 °C	[1]
Boiling Point	379.1 ± 32.0 °C (Predicted)	
Density	1.167 ± 0.06 g/cm ³ (Predicted)	
IUPAC Name	ethyl 2-(pyridin-2-yl)pyridine-4-carboxylate	[2]

Synthesis and Purification

The synthesis of **ethyl 2,2'-bipyridine-4-carboxylate** can be achieved through several routes, most commonly via esterification of the corresponding carboxylic acid or through cross-coupling reactions.

Experimental Protocol: Esterification of 2,2'-Bipyridine-4-carboxylic Acid

A prevalent method for synthesizing the title compound is the Fischer esterification of 2,2'-bipyridine-4-carboxylic acid.[2]

Materials:

- 2,2'-bipyridine-4-carboxylic acid
- Absolute ethanol (excess)
- Concentrated sulfuric acid (catalytic amount) or Thionyl chloride (SOCl₂)
- Sodium bicarbonate (aqueous solution)

- Anhydrous magnesium sulfate
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

- A mixture of 2,2'-bipyridine-4-carboxylic acid and a large excess of absolute ethanol is prepared in a round-bottom flask.
- A catalytic amount of concentrated sulfuric acid is cautiously added to the mixture. Alternatively, thionyl chloride can be used to activate the carboxyl group.
- The reaction mixture is heated to reflux and maintained at this temperature for several hours while monitoring the reaction progress via Thin Layer Chromatography (TLC).
- Upon completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
- The residue is dissolved in an organic solvent such as ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Experimental Protocol: Suzuki Coupling

An alternative synthetic route involves a palladium-catalyzed Suzuki coupling reaction.^[2]

Materials:

- A suitable boronic acid derivative of pyridine
- A corresponding halogenated pyridine
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., Na_2CO_3 , K_2CO_3)

- Solvent (e.g., toluene, ethanol)

Procedure:

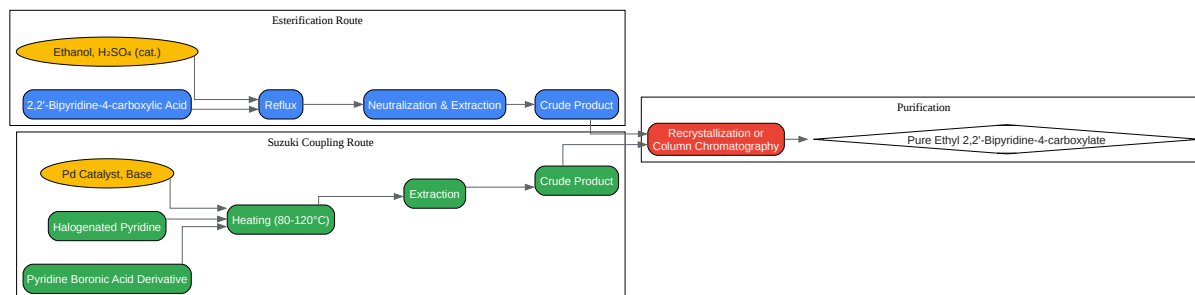
- The halogenated pyridine, pyridine boronic acid derivative, palladium catalyst, and base are combined in a reaction flask containing the solvent.
- The mixture is degassed and then heated under an inert atmosphere (e.g., Argon) at temperatures ranging from 80°C to 120°C.
- The reaction is monitored by TLC or GC-MS.
- After completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent.
- The organic phase is washed, dried, and concentrated to give the crude product.

Purification

The crude **ethyl 2,2'-bipyridine-4-carboxylate** can be purified by the following methods:[2]

- Recrystallization: Using solvent systems such as ethanol/water mixtures.
- Column Chromatography: Utilizing silica gel as the stationary phase and an eluent system like ethyl acetate/hexane.

Purity is typically confirmed by High-Performance Liquid Chromatography (HPLC) to be greater than 95% and by melting point analysis.[2]



[Click to download full resolution via product page](#)

Caption: Synthetic workflows for **ethyl 2,2'-bipyridine-4-carboxylate**.

Chemical Reactivity

Hydrolysis

The ester functionality is susceptible to hydrolysis under both acidic and basic conditions, yielding 2,2'-bipyridine-4-carboxylic acid.[2] This reaction is fundamental for modifying the ligand's properties, for instance, to enhance its metal-binding capabilities.[2]

Coordination Chemistry

The defining characteristic of **ethyl 2,2'-bipyridine-4-carboxylate** is the ability of its two pyridine nitrogen atoms to act as a bidentate ligand. It readily forms stable octahedral complexes with various transition metals, including Ruthenium(II), Palladium(II), and Zinc(II).[2]

The presence of the electron-withdrawing ethyl carboxylate group at the 4-position enhances the π -acceptor properties of the ligand, which in turn strengthens metal-to-ligand back-donation. This electronic effect can lead to shorter metal-nitrogen bond lengths in the resulting complexes.^[2]

Spectroscopic Characterization

The identity and purity of **ethyl 2,2'-bipyridine-4-carboxylate** are confirmed using a combination of spectroscopic techniques.

Spectroscopic Data Summary

Technique	Key Features and Observed Values	Reference
¹ H NMR	Ethyl Group: Triplet at ~1.3 ppm (CH ₃), Quartet at ~4.3 ppm (CH ₂). Bipyridine Protons: Multiplets in the range of 7.5–9.0 ppm.	[2]
IR Spectroscopy	C=O Stretch (Ester): Strong absorption around 1720 cm ⁻¹ . C-O Stretch (Ester): Strong absorption around 1250 cm ⁻¹ .	[2][4]
Mass Spectrometry	Molecular Ion Peak (M ⁺): Observed at m/z 228.25.	[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. myuchem.com [myuchem.com]

- 2. Ethyl 2,2'-bipyridine-4-carboxylate | 56100-25-5 | Benchchem [benchchem.com]
- 3. [2,2'-Bipyridine]-4-carboxylic acid, ethyl ester | 56100-25-5 [chemicalbook.com]
- 4. CSD Solution #13 [chem.ucalgary.ca]
- To cite this document: BenchChem. ["ethyl 2,2'-bipyridine-4-carboxylate chemical properties"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3272044#ethyl-2-2-bipyridine-4-carboxylate-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com